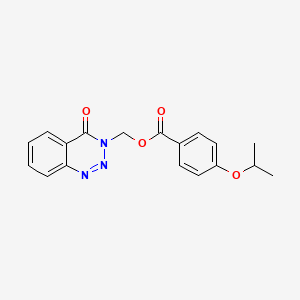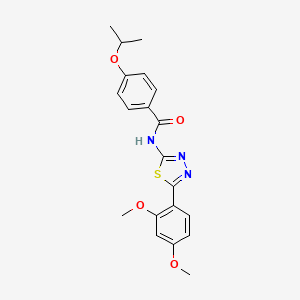![molecular formula C16H15NO3S B2923516 [1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]methanol CAS No. 119160-84-8](/img/structure/B2923516.png)
[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]methanol
Übersicht
Beschreibung
[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]methanol: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological and pharmacological activities. This compound features a sulfonyl group attached to the indole ring, which can significantly influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]methanol typically involves the sulfonylation of an indole derivative followed by the introduction of a methanol group. The reaction conditions often require the use of a sulfonyl chloride reagent in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents under controlled temperature and solvent conditions.
Major Products:
- Oxidation of the methanol group can yield [1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]methanal or [1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]carboxylic acid.
- Reduction of the sulfonyl group can produce [1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]methanethiol.
- Substitution reactions can introduce various functional groups onto the indole ring, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, indole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. The sulfonyl group can enhance the compound’s binding affinity to biological targets.
Medicine: Indole derivatives, including [1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]methanol, are investigated for their potential therapeutic applications. They may exhibit anti-inflammatory, anticancer, or antimicrobial activities.
Industry: The compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of [1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]methanol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The indole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
[1-(4-methylbenzenesulfonyl)-1H-indol-3-yl]methanol: Similar structure but with the methanol group at a different position.
[1-(4-methylbenzenesulfonyl)-1H-indol-5-yl]methanol: Another positional isomer with the methanol group at the 5-position.
[1-(4-methylbenzenesulfonyl)-1H-indol-7-yl]methanol: Methanol group at the 7-position.
Uniqueness: The position of the methanol group in [1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]methanol can significantly influence its chemical reactivity and biological activity. The 6-position allows for unique interactions with biological targets, potentially leading to distinct pharmacological profiles compared to its positional isomers.
Eigenschaften
IUPAC Name |
[1-(4-methylphenyl)sulfonylindol-6-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-12-2-6-15(7-3-12)21(19,20)17-9-8-14-5-4-13(11-18)10-16(14)17/h2-10,18H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINGCGFHGFKGMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine](/img/structure/B2923434.png)
![4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2923436.png)
![3-ethyl-6-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2923438.png)
![Ethyl 4-[(4-chlorobutanoyl)amino]benzoate](/img/structure/B2923440.png)

![3-[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-6,8-dimethyl-1,2-dihydroquinolin-2-one](/img/structure/B2923442.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2923444.png)


![4-ethoxy-6-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2923447.png)


![2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2923456.png)
